molecular formula C14H10Cl2FNO B5733779 2,3-dichloro-N-(2-fluorobenzyl)benzamide

2,3-dichloro-N-(2-fluorobenzyl)benzamide

Cat. No.: B5733779
M. Wt: 298.1 g/mol
InChI Key: PWKSEYLJMPDFAH-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-(2-fluorobenzyl)benzamide (CAS: 477886-33-2; molecular formula: C₁₄H₁₀Cl₂FNO) is a halogenated benzamide derivative featuring a 2,3-dichlorobenzoyl group linked via an amide bond to a 2-fluorobenzylamine moiety.

Properties

IUPAC Name

2,3-dichloro-N-[(2-fluorophenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO/c15-11-6-3-5-10(13(11)16)14(19)18-8-9-4-1-2-7-12(9)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKSEYLJMPDFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(C(=CC=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(2-fluorobenzyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 2-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of 2,3-dichloro-N-(2-fluorobenzyl)benzamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-(2-fluorobenzyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of amines.

Scientific Research Applications

2,3-dichloro-N-(2-fluorobenzyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated benzamides.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(2-fluorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

Fluorinated Analogues
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) :

    • Structure : Contains three fluorine atoms (2-fluorobenzoyl and 2,3-difluoroaniline).
    • Crystal Packing : Aromatic rings are nearly coplanar (interplanar angle: 0.5°), with amide planes tilted at ~23° due to 1D amide···amide hydrogen bonds. Synthons involving C-F···H-N and C-H···F interactions stabilize the lattice .
    • Comparison : The absence of chlorine in Fo23 reduces steric hindrance compared to the target compound, likely resulting in different solubility and melting points.
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) :

    • Structure : Isomeric to Fo23 with fluorine at the 2- and 4-positions on the aniline ring.
    • Key Difference : Fluorine positioning alters hydrogen-bonding networks, leading to distinct crystal packing compared to both Fo23 and the target compound .
Chlorinated Analogues
  • 2-Chloro-N-(2,3-dichlorophenyl)benzamide: Structure: Chlorine at positions 2 (benzoyl) and 2,3 (aniline). Conformation: Trans arrangement of the amide N–H and C=O bonds, similar to the target compound .
  • Activity: Cardiotonic agent with improved efficacy due to extended aromatic systems .

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzamides

Compound Name Substituents Biological Activity Crystal Features Reference
2,3-Dichloro-N-(2-fluorobenzyl)benzamide 2,3-Cl; N-(2-F-benzyl) Cardiotonic (inferred) Not reported
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2-F; N-(2,3-diF-phenyl) Structural model Coplanar rings, H-bonds
2-Chloro-N-(2,3-dichlorophenyl)benzamide 2-Cl; N-(2,3-diCl-phenyl) Cardiotonic agent Trans amide conformation
2,3-Dichloro-N-(4-(5-ethylbenzoxazol)phenyl)benzamide Benzoxazole extension Enhanced cardiotonic π-π stacking

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